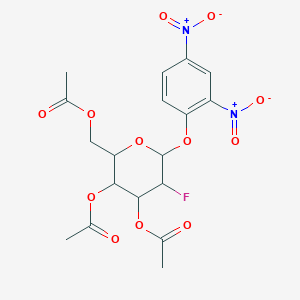

2,4-Dinitrophenyl 2-Deoxy-2-fluoro-beta-D-galactoside 3,4,6-Triacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Dinitrofenil 2-Desoxi-2-fluoro-β-D-galactósido 3,4,6-Triacetato es un compuesto orgánico que pertenece a la clase de los compuestos glicosílicos. Estos compuestos se caracterizan por un grupo azúcar unido a través de un carbono a otro grupo mediante un enlace O-glicosídico.

Métodos De Preparación

La síntesis de 2,4-Dinitrofenil 2-Desoxi-2-fluoro-β-D-galactósido 3,4,6-Triacetato implica varios pasos clave. El proceso típicamente comienza con la hidrólisis enzimática selectiva de un polisacárido para producir el heptasacárido central. Esto es seguido por per-O-acetilación, α-bromación, formación reductora de glicosil, fluoración electrofílica, glicosilación S_NAr y desprotección de Zemplen . Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con optimizaciones para la escala y la eficiencia.

Análisis De Reacciones Químicas

2,4-Dinitrofenil 2-Desoxi-2-fluoro-β-D-galactósido 3,4,6-Triacetato experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la pérdida de electrones y puede ser facilitada por agentes oxidantes como el permanganato de potasio.

Reducción: Esta reacción implica la ganancia de electrones y puede ser facilitada por agentes reductores como el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.

Aplicaciones Científicas De Investigación

Este compuesto tiene una amplia gama de aplicaciones de investigación científica:

Biología: Sirve como sustrato en ensayos bioquímicos para estudiar la actividad e inhibición enzimática.

Medicina: Se explora por su posible uso en el desarrollo de fármacos, particularmente en el diseño de inhibidores enzimáticos.

Industria: Se utiliza en la síntesis de carbohidratos complejos y glúcidos para diversas aplicaciones industriales.

Mecanismo De Acción

El mecanismo de acción de 2,4-Dinitrofenil 2-Desoxi-2-fluoro-β-D-galactósido 3,4,6-Triacetato implica su interacción con enzimas específicas, como la β-galactosidasa. El compuesto actúa como sustrato, y durante la reacción enzimática, se forma un intermedio de enzima glicosil. Este intermedio puede ser atrapado y estudiado para comprender el mecanismo catalítico de la enzima.

Comparación Con Compuestos Similares

Compuestos similares a 2,4-Dinitrofenil 2-Desoxi-2-fluoro-β-D-galactósido 3,4,6-Triacetato incluyen:

- 2,4-Dinitrofenil 2-Desoxi-2-fluoro-β-D-alopiranósido

- 2,4-Dinitrofenil 2-Desoxi-2-fluoro-β-D-manopiranósido Estos compuestos comparten características estructurales similares pero difieren en la porción específica de azúcar unida. La singularidad de 2,4-Dinitrofenil 2-Desoxi-2-fluoro-β-D-galactósido 3,4,6-Triacetato radica en su configuración específica y la presencia de grupos acetilo, que pueden influir en su reactividad e interacciones con las enzimas.

Propiedades

IUPAC Name |

[3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O12/c1-8(22)29-7-14-16(30-9(2)23)17(31-10(3)24)15(19)18(33-14)32-13-5-4-11(20(25)26)6-12(13)21(27)28/h4-6,14-18H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHXYOUGQDGBRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.